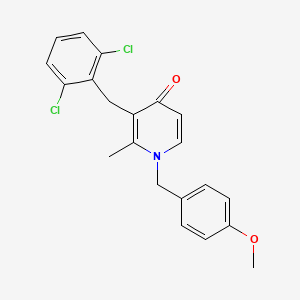

![molecular formula C17H13N5O3 B2541438 1-甲基-N-(11-氧代-10,11-二氢二苯并[b,f][1,4]氧杂卓-2-基)-1H-1,2,3-三唑-4-甲酰胺 CAS No. 1448057-44-0](/img/structure/B2541438.png)

1-甲基-N-(11-氧代-10,11-二氢二苯并[b,f][1,4]氧杂卓-2-基)-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

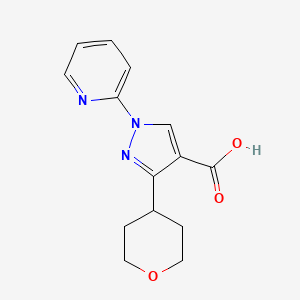

The compound "1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that appears to be related to a class of compounds known for their biological activity, particularly as serotonin-3 (5-HT3) receptor antagonists. These compounds have been the subject of research due to their potential therapeutic applications, especially in the treatment of conditions like nausea and vomiting that are associated with chemotherapy and surgery.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)benzamide derivatives has been achieved, which are potent 5-HT3 receptor antagonists . Another related synthesis involves the preparation of 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid starting from commercially available 1,2,4-triazole-3-carboxylic acid . Additionally, the synthesis and resolution of a racemic mixture of N-[1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl]-1H-indazole-3-carboxamide have been described, leading to an enantiomerically pure isomer with potent 5-HT3 receptor antagonistic activity . These studies provide a foundation for the synthesis of similar compounds, including the one .

Molecular Structure Analysis

The molecular structure of compounds similar to the one under analysis often includes a diazepine ring, which is a seven-membered heterocyclic compound containing two nitrogen atoms. The presence of an indazole moiety, as seen in some of the synthesized compounds, contributes to the biological activity by interacting with the 5-HT3 receptor . The specific structure of "1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide" would likely include similar features that are crucial for its activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of diazepine rings and the attachment of various aromatic moieties to the core structure . The conversion of hydrazide and carbon dioxide to 1,3,4-oxadiazole is another reaction that has been explained in the context of synthesizing triazole derivatives . These reactions are essential for constructing the complex architecture of the molecule and for introducing functional groups that are important for the compound's pharmacological properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide" are not detailed in the provided papers, related compounds exhibit properties that are significant for their biological activity. For example, the resolution of racemic mixtures to obtain enantiomerically pure isomers can greatly influence the potency and selectivity of the compound as a 5-HT3 receptor antagonist . The solubility, melting point, and crystal structure of these compounds are also important factors that can affect their stability and bioavailability.

科学研究应用

合成和化学性质

- 含有苯并二氮杂卓氧杂卓和苯并咪唑衍生物的化合物的合成是一个值得注意的研究领域。这些化合物表现出一系列化学反应和重排,导致形成具有潜在药物开发和材料科学应用的各种结构 (Terada 等,1973),(El-masry 等,2000)。

抗菌和抗癌活性

- 新型苯并氧杂卓-1,2,3-三唑杂化物已被合成并评估其潜在的抗菌和抗癌活性。这些研究强调了结构修饰在增强针对特定靶标的生物活性中的重要性 (Kuntala 等,2015)。

血清素-3 受体拮抗剂的开发

- 对具有与提供的化学名称相似的结构的化合物的研究导致了有效的血清素-3 (5-HT3) 受体拮抗剂的开发。这些发现对于开发针对受血清素受体影响的疾病的新治疗剂至关重要 (Harada 等,1995)。

芳香族聚酰胺的合成

- 已探索了含有恶唑基结构的新型芳香族聚酰胺的合成。这些材料具有高热性能和良好的溶解性,使其适用于材料科学中的各种应用 (Akutsu 等,1998)。

新型环肽和基于聚氧杂卓的化合物

- 研究还集中在新型基于聚氧杂卓的环肽的合成上,展示了这些结构基序在开发具有潜在生物活性的复杂分子中的多功能性 (Deeley 等,2008)。

一锅合成技术

- 通过 Ugi 四组分反应和微波辅助分子内 SNAr 合成二苯并[b,f][1,4]氧杂卓突出了先进的合成方法,可以简化复杂杂环化合物的生产 (Luo 等,2014)。

属性

IUPAC Name |

1-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O3/c1-22-9-13(20-21-22)17(24)18-10-6-7-14-11(8-10)16(23)19-12-4-2-3-5-15(12)25-14/h2-9H,1H3,(H,18,24)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEXUHUTXZMSTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

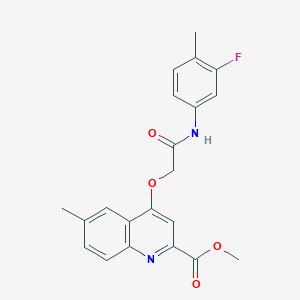

![4-[(E)-2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]ethenyl]pyridine](/img/structure/B2541355.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2541362.png)

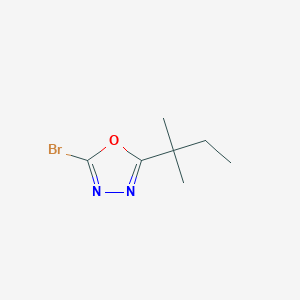

![5-bromo-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2541363.png)

![2-[(3-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B2541367.png)

![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2541369.png)

![Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2541370.png)

![(E)-3-phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2541371.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2541372.png)

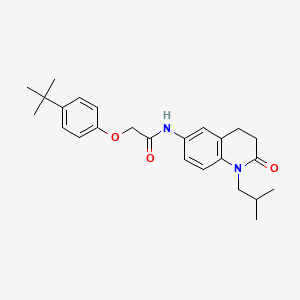

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2541378.png)